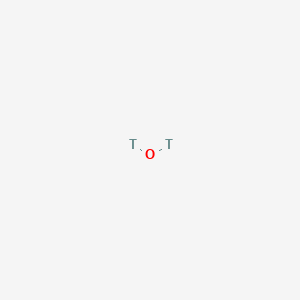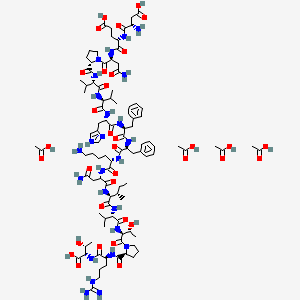
Tritium oxide
説明
三重水は、通常のプロチウム原子がトリチウム原子に置き換えられた、水の放射性同位体です。純粋な形態では、トリチウム酸化物または超重水として知られています。三重水は、無色の液体であり、自己放射線分解のために腐食性があります。 主に、水の輸送やその他のプロセスを研究するためのトレーサーとして、科学研究で使用されています .
準備方法
合成経路と反応条件: 三重水は、トリチウムガスを水中にバブリングさせる、バブリング法を使用して調製することができます。 生成される三重水蒸気の濃度は、飽和係数や同位体分別係数などの要因に依存します .
工業的生産方法: 工業的な設定では、三重水は、原子炉や核兵器実験の副産物として、しばしば生成されます。トリチウムは、3段階の水脱トリチウムプロセスを使用して、水性ストリームから分離されます。 これには、親水性分離相への吸収、気相水素ストリームとの触媒交換、およびトリチウムガスと水素の分離が含まれます .
化学反応の分析
反応の種類: 三重水は、トリチウム原子が崩壊してベータ線を放出する、自己放射線分解を受けます。 このプロセスは、分子状水素やその他の放射線分解生成物の生成につながる可能性があります .
一般的な試薬と条件: 三重水の放射線分解は、アジドイオンなどのスカベンジャーの存在によって影響を受ける可能性があり、分子状水素の収量に影響を与える可能性があります .
科学的研究の応用
三重水は、その放射性特性のために、科学研究で広く使用されています。 生物の総体水量を測定し、生物系における水の輸送を研究し、さまざまな水ベースの液体の年齢を決定するためのトレーサーとして使用されます . 生物学および医学では、代謝過程や生物への放射線の影響を研究するために使用されます . 産業では、三重水は、環境修復や原子力発電の用途に使用されます .
作用機序
三重水の作用機序は、トリチウム原子が崩壊し、低エネルギーのベータ線を放出することに関係しています。 これらのベータ線は、水の分子のイオン化と放射線分解を引き起こす可能性があり、分子状水素などの反応性種の生成につながります . 三重水の生物学的影響は、主にトリチウム崩壊中に放出される電離放射線によるものです .
類似化合物:
ユニークさ: 三重水は、その放射性特性により、科学研究におけるトレーサーとして有用であるため、ユニークです。 重水や通常の (プロチウム) 水とは異なり、三重水は電離放射線を放出し、それを検出および測定することができます .
類似化合物との比較
Heavy Water (Deuterium Oxide): Contains deuterium instead of tritium.
Regular Water (Protium Oxide): Contains protium, the most common hydrogen isotope.
Uniqueness: Tritiated water is unique due to its radioactive properties, which make it useful as a tracer in scientific research. Unlike heavy water and regular water, tritiated water emits ionizing radiation, which can be detected and measured .
特性
InChI |
InChI=1S/H2O/h1H2/i/hT2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-PWCQTSIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]O[3H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894747 | |
| Record name | Water-T2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
22.031 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
101.51 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 4-98 | |
| Record name | Tritium oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2138 g/cu cm at 25 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 4-98 | |
| Record name | Tritium oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Liquid vapor pressure: 2.64 kPa at 25 °C | |
| Details | Katz JJ; Deuterium and Tritium. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2014). New York, NY: John Wiley & Sons. Online Posting Date: 13 Feb 2004 | |
| Record name | Tritium oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
14940-65-9 | |
| Record name | Tritiated water | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14940-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014940659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Water-T2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tritium oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
4.48 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 4-98 | |
| Record name | Tritium oxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)




![[7-Hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10859027.png)
![(10S,13S,17S)-3-[[(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10859029.png)


